molecular formula C16H10BrN3 B5720247 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B5720247
M. Wt: 324.17 g/mol
InChI Key: AQEQAWHYKZSVHZ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C16H10BrN3 and its molecular weight is 324.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.00581 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthetic Approaches for Pyrazole-4-carbonitrile Derivatives New series of pyrazole-4-carbonitrile derivatives have been synthesized through various synthetic routes, displaying the chemical versatility and reactivity of the compound. These approaches involve aldol condensation and multicomponent condensation reactions, leading to the formation of substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to the pyrazole scaffold (Ali et al., 2016).

Synthesis of 1,3,4-Trisubstituted Pyrazoles and Anticancer Activity 1,3,4-trisubstituted pyrazole derivatives, synthesized from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, have demonstrated significant in vitro anticancer activity against various human cancer cell lines. This highlights the potential of these compounds in the development of novel anticancer agents (Srour et al., 2018).

Synthesis of Imidazo[1,2-b]pyrazole-7-carbonitriles A direct and efficient approach has been developed for synthesizing a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles. This involves a sequential one-pot, four-component condensation reaction, showcasing the compound's utility in forming complex molecular structures (Rahmati et al., 2013).

Spectroscopy and Molecular Structure

Crystal Structure and Molecular Geometry Analysis The crystal structure and molecular geometry of various pyrazole-4-carbonitrile derivatives have been determined through different spectroscopic techniques. These studies provide insights into the structural aspects of these compounds, essential for understanding their reactivity and potential applications (Abdel‐Aziz et al., 2012).

Bioactive Properties and Applications

Photophysical and Quantum Chemical Analysis of Isomers The existence of cis- and trans- isomers of a bio-active pyrazoline derivative has been established, with a focus on their solvatochromic response and preferential encapsulation within nanocavities. This study is crucial for understanding the bioactive properties and potential applications of these compounds (Mati et al., 2012).

Anticancer Activity of Heterocyclic Compounds A range of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole has been synthesized and evaluated for their anticancer activity. These findings underscore the potential of pyrazole-4-carbonitrile derivatives as scaffolds for developing potent anticancer agents (Metwally et al., 2016).

Properties

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEQAWHYKZSVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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